
5-(Trifluoromethyl)pyridazine-3-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Trifluoromethyl)pyridazine-3-methanamine is an organic compound with the molecular formula C6H6F3N3. It is a derivative of pyridazine, characterized by the presence of a trifluoromethyl group at the 5-position and a methanamine group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)pyridazine-3-methanamine typically involves the functionalization of the pyridazine ring. . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that can be optimized for large-scale production. These methods often utilize continuous flow processes to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Trifluoromethyl)pyridazine-3-methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-(Trifluoromethyl)pyridazine-3-methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for cardiovascular and neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-(Trifluoromethyl)pyridazine-3-methanamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazine have been found to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation Additionally, the compound may interact with enzymes and receptors involved in various biological processes, contributing to its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Trifluoromethylpyridine: Another trifluoromethyl-containing compound used in agrochemicals and pharmaceuticals.
Uniqueness
5-(Trifluoromethyl)pyridazine-3-methanamine is unique due to the combination of the trifluoromethyl group and the methanamine group on the pyridazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable building block in drug design .
Eigenschaften
Molekularformel |
C6H6F3N3 |
|---|---|
Molekulargewicht |
177.13 g/mol |
IUPAC-Name |
[5-(trifluoromethyl)pyridazin-3-yl]methanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)4-1-5(2-10)12-11-3-4/h1,3H,2,10H2 |
InChI-Schlüssel |
SGVOYENUBHCKRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN=C1CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



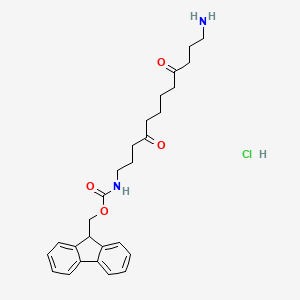
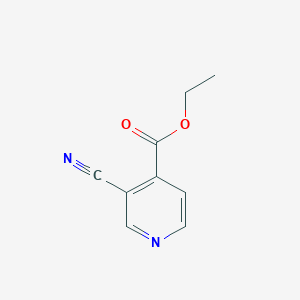
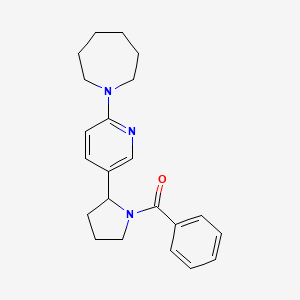
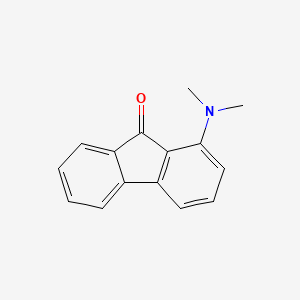
![6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B15231571.png)

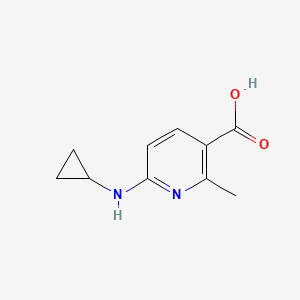

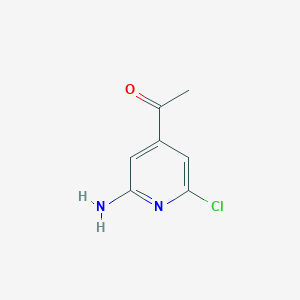
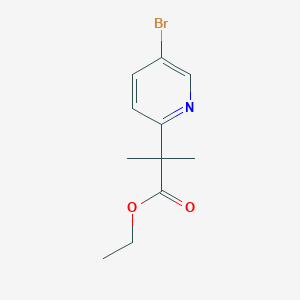
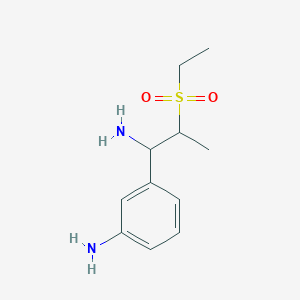
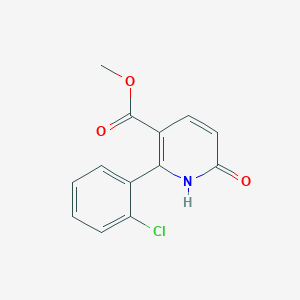
![2-(6-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B15231625.png)
